![molecular formula C17H10N4OS B240217 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)
3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. BPTT belongs to the class of 1,2,4-triazole derivatives, which have been found to possess a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it has been suggested that 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have both biochemical and physiological effects. In vitro studies have shown that 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce DNA damage and inhibit DNA synthesis in cancer cells. 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the expression of certain genes involved in cancer cell growth and proliferation. In vivo studies have shown that 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new anticancer and antiviral drugs. 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent activity against cancer cells and viruses, making it a promising candidate for further development. However, one limitation of using 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved solubility and bioavailability. Another future direction is the investigation of the potential of 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for other diseases, such as fungal and bacterial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential for combination therapy with other anticancer and antiviral drugs.
Synthesis Methods
The synthesis of 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenyl-1,3-benzothiazole with hydrazine hydrate to form 2-phenyl-1,3-benzothiazol-6-yl hydrazine. This intermediate is then reacted with 2-phenyl-1H-1,2,4-triazole-3-thiol in the presence of phosphorus oxychloride to yield 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential applications in drug discovery. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV).
properties
Product Name |
3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C17H10N4OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10N4OS/c1-2-6-11(7-3-1)16-20-21-15(18-19-17(21)23-16)14-10-12-8-4-5-9-13(12)22-14/h1-10H |
InChI Key |
YZXFQPMZGIWXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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